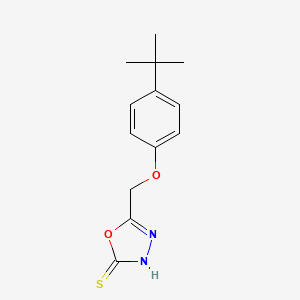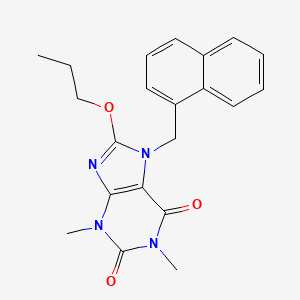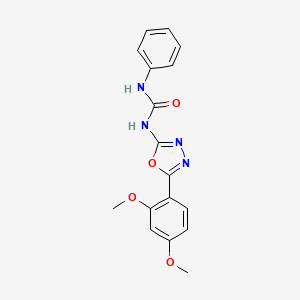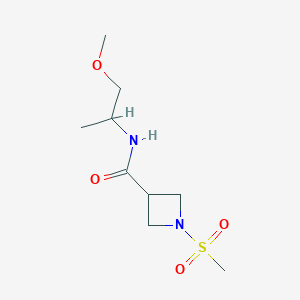
5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
The synthesis of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-tert-butylphenol with chloroacetic acid to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield the desired oxadiazole compound .
Synthetic Route:
Step 1: 4-tert-butylphenol + chloroacetic acid → 4-tert-butylphenoxyacetic acid
Step 2: 4-tert-butylphenoxyacetic acid + thiosemicarbazide + phosphorus oxychloride → this compound
Reaction Conditions:
Temperature: Typically carried out at elevated temperatures.
Catalysts: Phosphorus oxychloride is used as a catalyst.
Chemical Reactions Analysis
5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced heterocycles.
Substitution: Thioethers, disulfides.
Scientific Research Applications
5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol include other oxadiazole derivatives such as:
- 5-(4-Methylphenoxymethyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-Chlorophenoxymethyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol
Uniqueness:
- The presence of the tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it distinct from other oxadiazole derivatives .
Properties
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)9-4-6-10(7-5-9)16-8-11-14-15-12(18)17-11/h4-7H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIKBGWQQVYQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-(indolin-1-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2630271.png)

![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2630274.png)
![4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2630275.png)
![5-[3-(Methylamino)phenyl]pyrimidine-2-carboxylic acid](/img/structure/B2630276.png)

![5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2630279.png)

![3-(4-methoxyphenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)propanamide](/img/structure/B2630282.png)
![methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2630283.png)

![(2E)-3-(furan-3-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2630286.png)
![2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione](/img/structure/B2630291.png)
